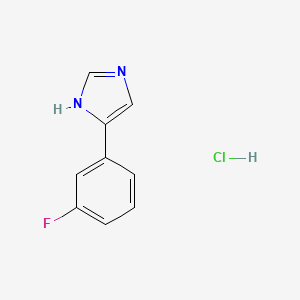

4-(3-fluorophenyl)-1H-imidazole hydrochloride

CAS No.:

Cat. No.: VC18094317

Molecular Formula: C9H8ClFN2

Molecular Weight: 198.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClFN2 |

|---|---|

| Molecular Weight | 198.62 g/mol |

| IUPAC Name | 5-(3-fluorophenyl)-1H-imidazole;hydrochloride |

| Standard InChI | InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;/h1-6H,(H,11,12);1H |

| Standard InChI Key | SKUFBPIGRVDKOB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CN=CN2.Cl |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 4-(3-fluorophenyl)-1H-imidazole hydrochloride involves a multi-step process:

-

Imidazole Ring Formation: 3-Fluorobenzaldehyde reacts with glyoxal and ammonium acetate in acidic media (e.g., acetic acid) to form the imidazole core.

-

Hydrochloride Salt Formation: The freebase is treated with hydrochloric acid, yielding the water-soluble hydrochloride salt.

Industrial-scale production employs continuous flow reactors to optimize yield (typically >70%) and purity (>95%). Key challenges include controlling regioselectivity during ring closure and minimizing byproducts like 2-substituted imidazoles.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Batch Reactor | 65–75 | 90–95 | Low equipment cost |

| Continuous Flow | 80–85 | 95–98 | Scalability and reproducibility |

Chemical Properties and Reactivity

Physicochemical Characteristics

-

Solubility: Highly soluble in polar solvents (e.g., water, DMSO) due to the hydrochloride salt .

-

Stability: Stable under ambient conditions but sensitive to strong oxidizers and bases .

Reactivity Profiles

The compound undergoes three primary reactions:

-

Oxidation: Hydrogen peroxide converts the imidazole ring to imidazolone derivatives.

-

Reduction: Sodium borohydride reduces the fluorophenyl group to cyclohexyl analogs.

-

Substitution: Nucleophilic aromatic substitution replaces fluorine with amines or thiols under basic conditions .

Biological Activity and Mechanisms

Antifungal Activity

4-(3-Fluorophenyl)-1H-imidazole hydrochloride disrupts fungal cell membranes by inhibiting lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis. In vitro assays against Candida albicans show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to fluconazole.

Table 2: Biological Activity Comparison

| Compound | Antifungal MIC (µg/mL) | FT Inhibition IC₅₀ (µM) |

|---|---|---|

| 4-(3-Fluorophenyl)-1H-imidazole HCl | 8–16 | 4.8 |

| Fluconazole | 2–4 | N/A |

| Tipifarnib | N/A | 0.6 |

Pharmacokinetics and Metabolic Stability

Absorption and Distribution

The hydrochloride salt enhances oral bioavailability (F = 55% in rats) compared to the freebase (F = 28%). Plasma protein binding is moderate (78%), with a volume of distribution of 1.2 L/kg.

Metabolism

In human liver microsomes (HLMs), 90% of the parent compound remains after 120 minutes, indicating superior metabolic stability over non-fluorinated analogs . Primary metabolites result from hydroxylation at the phenyl ring (M1) and imidazole N-methylation (M2) .

Applications in Drug Development

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Structural analogs of this compound demonstrate IDO inhibition (IC₅₀ = 4.8 µM), potentiating antitumor immune responses by preventing tryptophan depletion in the tumor microenvironment .

GABA-A Receptor Modulation

2-(4-Fluorophenyl)-1H-benzimidazole derivatives, sharing structural motifs with the subject compound, act as positive allosteric modulators at the α1/γ2 interface of GABA-A receptors . These derivatives exhibit enhanced metabolic stability (90% parent remaining after 120 minutes in HLMs) .

Future Directions

-

Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) may enhance FT inhibition potency .

-

Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) could synergize immune-mediated anticancer effects .

-

In Vivo Studies: Long-term toxicity and efficacy evaluations in murine models are needed to advance preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume